molecular formula C8H6FN3 B13694173 2-Fluoro-5-(1-pyrazolyl)pyridine

2-Fluoro-5-(1-pyrazolyl)pyridine

Cat. No.: B13694173
M. Wt: 163.15 g/mol
InChI Key: PBPDSUKUJBRHGS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1-pyrazolyl)pyridine (CAS 1259030-32-4) is a high-value heterocyclic compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol. This scaffold is a privileged structure in medicinal chemistry, serving as a key building block for developing novel bioactive molecules. Its structure combines a pyridine ring with an adjacent pyrazole, a configuration commonly found in compounds with a wide range of pharmacological properties. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring is a critical feature. The introduction of fluorine into heterocyclic systems is a well-established strategy in modern drug discovery, as it can significantly influence a molecule's physicochemical properties. The presence of fluorine often enhances metabolic stability and lipophilicity, which can lead to improved bioavailability and stronger binding affinity for target proteins . Research into pyrazolopyridine derivatives, a related structural class, has demonstrated that such fused heterocycles possess unique and diverse pharmacological activities. These include potential applications as antidepressants, anti-inflammatory agents, antihyperglycemic, antitumor, and antibacterial compounds . They are also investigated for the treatment of complex conditions like Alzheimer's disease and drug addiction . Furthermore, specific fluorinated pyrazolyl derivatives have been identified as potent inhibitors of biologically important enzymes, such as Factor Xa (FXa), a key target in the development of new anticoagulant therapies . As a versatile chemical intermediate, this compound is of particular interest in drug discovery programs, especially in the synthesis of kinase inhibitors and other biologically active molecules. Its balanced lipophilicity and polarity contribute to its utility in optimizing drug-like properties . This product is intended for research and development purposes in a laboratory setting only.

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H6FN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H

InChI Key

PBPDSUKUJBRHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Overview

Nucleophilic aromatic substitution is a common method to introduce nitrogen-containing heterocycles onto fluorinated pyridine rings. The fluorine atom at the 2-position of pyridine is a good leaving group under appropriate conditions, allowing substitution by nucleophiles such as pyrazolyl anions or hydrazine derivatives.

Typical Reaction Conditions and Yields

Nucleophile Base Solvent Temperature (°C) Time (h) Conversion (%) Reference
Pyrazolyl anion Sodium hydride DMF 100 1–3 ~100
Hydrazine hydrate Ammonium hydroxide (deprotection step) DMSO 80–100 3–6 High
  • Sodium hydride (NaH) in dimethylformamide (DMF) at 100 °C efficiently promotes substitution of fluorine by pyrazolyl nucleophiles with near-quantitative conversion.
  • Ammonium hydroxide is used as a mild deprotecting agent for intermediates, avoiding side reactions that hydrazine hydrate can cause under milder conditions.

Mechanistic Notes

  • The electron-deficient pyridine ring activated by the fluorine substituent facilitates nucleophilic attack.
  • The reaction proceeds via a Meisenheimer complex intermediate leading to displacement of the fluorine atom.
  • Reaction selectivity is influenced by solvent polarity, base strength, and temperature.

Multi-Step Synthesis Involving Pyrazole Ring Construction

An alternative approach involves synthesizing the pyrazole substituent separately and then coupling it to a fluoropyridine intermediate.

Representative Synthetic Route

  • Protection of amino groups on pyridine derivatives using phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) to yield protected intermediates.
  • Fluorination of protected intermediates with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to install the fluorine atom at the 2-position.
  • Deprotection using ammonium hydroxide to release the amino group.
  • Nucleophilic substitution of the fluorine atom by hydrazine hydrate to form the pyrazolyl substituent.
  • Knorr cyclization reaction to finalize the pyrazole ring formation.

Reaction Scheme Summary

Step Reagents & Conditions Product/Intermediate Yield (%) Reference
1 Phthaloyl chloride, DMAP, TEA Protected amino pyridine (B) High
2 CsF, DMSO Fluorinated intermediate (C) Moderate
3 Ammonium hydroxide Deprotected intermediate (D) High
4 Hydrazine hydrate Pyrazolyl-substituted intermediate (E) Moderate
5 Knorr cyclization (with appropriate ketones/esters) Final pyrazolyl pyridine (S) Moderate

Direct One-Pot Syntheses via Condensation Reactions

Recent advances have demonstrated efficient one-pot syntheses of pyrazolo[1,5-a]pyridine derivatives, closely related to this compound, via condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.

Reaction Conditions

  • Reagents: N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., ethyl acetoacetate)
  • Catalyst: Acetic acid (6 equivalents)
  • Solvent: Ethanol
  • Atmosphere: Oxygen (1 atm)
  • Temperature: 130 °C
  • Time: 18 hours

Yields and Scope

  • High yields (80–90%) of pyrazolo[1,5-a]pyridines were obtained.
  • Electron-withdrawing and electron-donating substituents on the aryl moiety are well tolerated.
  • This method offers a direct and environmentally friendly route without isolating intermediates.

Fluorination Techniques for Pyridine Rings

Fluorination at the 2-position of pyridine rings is critical in the synthesis of this compound.

Silver-Mediated Fluorination

  • Silver fluoride (AgF_2) is used to fluorinate methyl 5-bromopicolinate and related substrates in acetonitrile.
  • The reaction proceeds efficiently in air or nitrogen atmosphere with yields around 80–85%.
  • The solvent acetonitrile should be dry but can tolerate low ppm water content.
  • This method allows late-stage fluorination compatible with sensitive functional groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
Nucleophilic aromatic substitution (S_NAr) Pyrazolyl anion, NaH, DMF, 100 °C, 1–3 h High conversion, straightforward ~100
Multi-step protection/fluorination/deprotection Phthaloyl chloride, CsF, NH_4OH, hydrazine, Knorr cyclization Selective functionalization Moderate to high
One-pot oxidative condensation N-amino-2-iminopyridines, β-dicarbonyls, AcOH, EtOH, O_2, 130 °C, 18 h Direct synthesis, environmentally friendly 80–90
Silver-mediated fluorination AgF2, MeCN, air or N2 atmosphere Late-stage fluorination, mild 79–85

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-pyrazolyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .

Scientific Research Applications

2-Fluoro-5-(1-pyrazolyl)pyridine is a fluorinated heterocyclic compound, a pyridine derivative with a fluorine atom at the 2-position and a pyrazole ring at the 5-position, influencing its chemical properties and biological activities. Research indicates it exhibits significant biological activity, especially in medicinal chemistry, and has been studied as a pharmacological agent against biological targets, including enzymes and receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity, potentially leading to therapeutic effects.

Scientific Research Applications

  • Medicinal Chemistry Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a pharmacological agent, with activities against various biological targets, including enzymes and receptors involved in disease pathways. The unique structural features imparted by the fluorine atom enhance its binding affinity and selectivity to these targets, potentially leading to therapeutic effects.
  • Pharmacological Studies Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies reveal that the presence of fluorine significantly enhances interaction strength compared to non-fluorinated analogs, leading to improved selectivity and efficacy in pharmacological applications.

Structural Similarities

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s fluorine atom and pyrazole ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparison

2-(1-Pyrazolyl)pyridine (L1)
  • Structure : Pyrazolyl group at the 2-position of pyridine.
  • Applications: Demonstrated high efficacy (90% yield) in CuI-catalyzed O-arylation of phenols due to its dual binding sites (pyridine and imine nitrogen). The proximity of the pyrazolyl group to the pyridine nitrogen enhances ligand-metal interactions .
2,6-Di(1-pyrazolyl)pyridine (L2)
  • Structure : Pyrazolyl groups at both 2- and 6-positions of pyridine.
  • Performance : Lower catalytic efficiency (63% yield) than L1 due to rigidity and restricted binding flexibility .
  • Comparison: The mono-pyrazolyl substitution in 2-Fluoro-5-(1-pyrazolyl)pyridine likely improves conformational adaptability compared to L2.
2-Fluoro-5-(trifluoromethyl)pyridine
  • Structure : Fluorine at 2-position and trifluoromethyl (-CF₃) at 5-position.
  • Spectroscopic Data :
    • ¹H-NMR : δ 8.21 (s, 1H), 7.98 (d, J = 5.8 Hz, 1H), 7.16 (d, J = 5.8 Hz, 1H).
    • GC-MS : m/z 165 (M⁺, 100%) .
  • Comparison : The trifluoromethyl group in this compound increases lipophilicity, whereas the pyrazolyl group in the target compound enhances metal-coordination capability.

Catalytic and Coordination Chemistry

Role in CuI-Catalyzed Reactions
  • L1 Analogy: The target compound’s pyrazolyl group may act similarly to L1, facilitating non-radical mechanisms in coupling reactions.
Metal Complex Stability
  • Ruthenium Complexes : Tris(1-pyrazolyl)methane (tpm) ligands in Ru(II) complexes exhibit robust aqueous stability and moderate cytotoxicity. The pyrazolyl group in the target compound may similarly stabilize metal centers but with altered steric profiles due to fluorine substitution .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Substituents ¹H-NMR (δ, ppm) GC-MS (M⁺, %) Key Applications
This compound 2-F, 5-pyrazolyl Not reported Not reported Catalysis, metal coordination
2-(1-Pyrazolyl)pyridine (L1) 2-pyrazolyl Not reported Not reported CuI-catalyzed coupling (90% yield)
2-Fluoro-5-(trifluoromethyl)pyridine 2-F, 5-CF₃ 8.21 (s), 7.98 (d), 7.16 (d) 165 (100%) Industrial synthesis

Table 2: Catalytic Performance of Pyrazolyl-Pyridine Ligands

Ligand Reaction Type Yield (%) Key Factor Affecting Efficiency
L1 (2-pyrazolyl) CuI-catalyzed O-arylation 90 Flexible binding sites
L2 (2,6-dipyrazolyl) Same as L1 63 Rigid structure

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(1-pyrazolyl)pyridine and its analogs?

Answer: A typical approach involves coupling pyridine derivatives with heterocyclic partners. For example, 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile analogs are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. In and , imidazo[1,2-a]pyridine intermediates are reacted with aryl halides using cesium carbonate as a base in solvents like DMF or THF . For this compound, a similar strategy could involve reacting 5-fluoropyridine-2-boronic acid with 1-pyrazolyl halides under palladium catalysis. Optimization of reaction time, temperature (e.g., 80–100°C), and base (e.g., K₂CO₃) is critical to achieving high yields.

Q. How can the purity and structure of this compound be validated experimentally?

Answer: Combined analytical techniques are essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.42 ppm for pyridine protons in ) confirm regiochemistry and substituent integration .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ 320 in ) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and spatial arrangements .

Advanced Research Questions

Q. How do the electronic effects of fluorine and pyrazolyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer: The fluorine at position 2 is electron-withdrawing, activating the pyridine ring for nucleophilic substitution at position 4. The pyrazolyl group (a π-deficient heterocycle) further directs electrophilic attacks. highlights that trifluoromethyl or halogen substituents at position 5 enhance regioselectivity in functionalization . Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, the LUMO of 2-fluoro-5-(trifluoromethyl)pyridine is localized at position 4, favoring nucleophilic additions .

Q. What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of pyrazolyl nitrogen) to direct coupling to the desired position.
  • Catalyst Optimization : Palladium complexes with bulky ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, as shown in for similar pyridine derivatives .

Q. How can the stability of this compound under physiological conditions be assessed for drug discovery applications?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. notes that pyrazolyl-containing compounds may hydrolyze under strongly acidic/basic conditions .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂). Compounds with trifluoromethyl groups (as in ) often exhibit enhanced metabolic stability due to reduced oxidative metabolism .

Q. What computational tools are effective in predicting the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. highlights ligand efficiency metrics (e.g., LE > 0.3) for imidazopyridine analogs .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs in and .

Methodological Considerations

Q. How should researchers handle contradictions in reported synthetic yields for this compound analogs?

Answer:

  • Reproduce Conditions : Ensure exact replication of solvent purity, catalyst loading, and inert atmosphere (e.g., N₂ vs. Ar in ) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).
  • Statistical DoE : Apply Design of Experiments to optimize variables (temperature, stoichiometry) systematically.

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